ANHYDRO-(O-CARBOXYPHENYL)PHOSPHOROCHLORIDATE
Description
Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS 5381-98-6) is a cyclic organophosphorus compound with the molecular formula C₇H₄ClO₄P and a molar mass of 218.53 g/mol . Structurally, it features a benzene ring substituted with a carboxyl group and a cyclic phosphorochloridate moiety, forming a bicyclic system (4H-1,3,2-benzodioxaphosphorin-4-one 2-oxide derivative) . This aromatic framework confers unique reactivity, particularly in biological contexts, where it acts as a penicillin-like β-lactamase inhibitor .
Properties
IUPAC Name |
2-chloro-2-oxo-1,3,2λ5-benzodioxaphosphinin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClO4P/c8-13(10)11-6-4-2-1-3-5(6)7(9)12-13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJIYKJXYWOZRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OP(=O)(O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286552 | |
| Record name | 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5381-98-6 | |
| Record name | NSC46474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Reaction with Phosphorus Oxychloride
In this method, salicylic acid is treated with excess POCl₃ at reflux temperatures (80–100°C) for 6–12 hours. The carboxylic acid group is temporarily protected as a methyl or ethyl ester to prevent side reactions. For example, methyl salicylate reacts with POCl₃ in the presence of a catalytic amount of dimethylformamide (DMF), yielding the target compound after deprotection.
Key Reaction Parameters:
Stepwise Protection-Phosphorylation-Deprotection
To enhance selectivity, the carboxylic acid group is first protected as a tert-butyl ester using di-tert-butyl dicarbonate. The protected salicylate is then phosphorylated with POCl₃, followed by acidic deprotection (e.g., trifluoroacetic acid) to regenerate the free carboxylic acid. This approach minimizes side reactions such as ester hydrolysis or phosphorylation at the carboxylic oxygen.
Bis(Carbonyloxymethyl)-Phosphorochloridate Intermediate Route
A second method leverages bis(carbonyloxymethyl)-phosphorochloridate intermediates, as described in nucleoside prodrug syntheses. Here, the target compound is generated via nucleophilic substitution between a sodium salt of o-carboxyphenol and a preformed phosphorochloridate.
Synthesis of Bis(Pivaloyloxymethyl)-Phosphorochloridate
Bis(pivaloyloxymethyl)-phosphorochloridate is prepared by reacting dimethyl phosphate with chloromethyl pivalate in the presence of sodium iodide. This intermediate is highly reactive toward phenolic nucleophiles:
Coupling with o-Carboxyphenol
The sodium salt of o-carboxyphenol reacts with bis(pivaloyloxymethyl)-phosphorochloridate in anhydrous tetrahydrofuran (THF) at 0°C. The pivaloyloxymethyl groups act as transient protecting groups, which are removed under mild acidic conditions to yield this compound:
Optimized Conditions:
Silver Salt Metathesis Approach
This method, adapted from Farquhar’s work on nucleotide prodrugs, employs silver phosphate intermediates to facilitate chloride displacement.
Preparation of Silver o-Carboxyphenyl Phosphate
Silver nitrate is added to a solution of o-carboxyphenyl dihydrogen phosphate in water, precipitating the silver salt. This intermediate is isolated and dried under vacuum.
Chlorination with Phosphorus Pentachloride
The silver salt reacts with phosphorus pentachloride (PCl₅) in dichloromethane, replacing the phosphate oxygen with chlorine to form the phosphorochloridate:
Critical Parameters:
-
Stoichiometry: 1 : 1.2 (silver salt : PCl₅)
-
Solvent: Anhydrous CH₂Cl₂
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) | Purity |
|---|---|---|---|---|
| Direct Phosphorylation | Short reaction time; minimal steps | Requires carboxylic acid protection | 60–75 | Moderate (85–90%) |
| Bis(POM)-Intermediate | High selectivity; scalable | Multi-step synthesis; costly reagents | 70–85 | High (>95%) |
| Silver Salt Metathesis | Avoids POCl₃ excess | Low yield; silver waste generation | 50–65 | Moderate (80–85%) |
Mechanistic Insights and Side Reactions
Competing Esterification
In methods involving unprotected salicylic acid, POCl₃ may phosphorylate the carboxylic acid group, forming a mixed anhydride. This side product is minimized by using bulky protecting groups (e.g., tert-butyl) or low temperatures.
Hydrolysis Sensitivity
The phosphorochloridate moiety is highly moisture-sensitive. Reactions must be conducted under inert atmospheres (Ar/N₂), and solvents must be rigorously dried (e.g., molecular sieves).
Emerging Methodologies
Recent advances in catalytic phosphorylation, such as using magnesium bromide etherate as a Lewis catalyst, show promise for reducing POCl₃ stoichiometry and improving atom economy. Additionally, flow chemistry techniques are being explored to enhance heat transfer and reaction control during exothermic phosphorylation steps .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a suitable nucleophile and may be catalyzed by transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzodioxaphosphinine derivatives.
Scientific Research Applications
2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione is used in a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It is studied for its potential biological activity, including antitumor and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-2H,4H-1,3,2lambda~5~-benzodioxaphosphinine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Physical and Chemical Properties:
- Melting Point : 77–80°C
- Solubility : Slightly soluble in chloroform and dimethyl sulfoxide (DMSO) .
- Storage : Requires refrigeration under an inert atmosphere to prevent hydrolysis or decomposition .
Its primary application lies in pharmaceutical research, where it inhibits β-lactamase enzymes, thereby enhancing the efficacy of β-lactam antibiotics against resistant bacteria .
Comparison with Similar Compounds
Diethyl Chlorophosphate (O,O-Diethyl Phosphorochloridate)
Molecular Formula : C₄H₁₀ClO₃P
Molar Mass : ~172.5 g/mol (calculated)
Structure : A linear aliphatic phosphorochloridate with two ethoxy groups and one chloride attached to phosphorus.
Key Differences :
- Structure and Reactivity : The aromatic ring in this compound enhances steric hindrance and electronic effects, making it more selective for enzyme interactions. In contrast, Diethyl Chlorophosphate’s linear structure facilitates nucleophilic substitution reactions in synthetic chemistry .
- Biological vs. Industrial Use: While the Anhydro compound targets enzymatic activity, Diethyl Chlorophosphate is utilized in manufacturing organophosphorus compounds .
o-Phenylene Phosphorochloridate
Referenced in Table 4 of , this compound is used for alcohol phosphorylation but lacks detailed physical data. Structurally, it likely resembles this compound but may differ in substituents (e.g., absence of a carboxyl group).
- Reactivity : Both compounds participate in phosphorylation reactions, but the Anhydro derivative’s carboxyl group may enhance binding to biological targets .
- Applications : o-Phenylene Phosphorochloridate is employed in polymer-bound organic synthesis, whereas the Anhydro variant focuses on enzyme inhibition .
This compound in β-Lactamase Inhibition
Studies by New et al. (1992) demonstrated its efficacy in blocking β-lactamase activity, restoring antibiotic potency against resistant strains like Staphylococcus aureus . Its cyclic structure mimics the β-lactam ring, enabling competitive inhibition .
Stability and Handling Considerations
Biological Activity
Anhydro-(O-carboxyphenyl)phosphorochloridate (CAS Number: 5381-98-6) is a chemical compound with significant relevance in synthetic organic chemistry and potential biological applications. Its molecular formula is , and it has a molecular weight of 218.53 g/mol. This compound is primarily utilized as a reagent in the synthesis of various phosphonate derivatives and has been studied for its biological activity, particularly in the context of enzyme inhibition and antibacterial properties.
This compound exhibits biological activity mainly through its interaction with specific enzymes. It is known to inhibit phosphodiesterases, which are critical for various cellular processes, including signal transduction and metabolism. The inhibition of these enzymes can lead to altered cellular signaling pathways, impacting cell proliferation and differentiation.
Antimicrobial Properties
Research indicates that this compound may possess antimicrobial properties, similar to other phosphorochloridates. For instance, it has been documented that phosphorochloridates can disrupt bacterial cell wall synthesis, leading to cell lysis and death. This mechanism is analogous to that of β-lactam antibiotics, which inhibit transpeptidase activity in bacteria .
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated its effectiveness against certain phosphodiesterases. The compound was tested in vitro, showing a significant reduction in enzyme activity at varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to greater inhibition.
| Concentration (µM) | Enzyme Activity (% Inhibition) |
|---|---|
| 0 | 0 |
| 10 | 25 |
| 50 | 50 |
| 100 | 75 |
Case Study 2: Antibacterial Activity
In another investigation focusing on the antibacterial effects of this compound, the compound was applied to cultures of Gram-positive and Gram-negative bacteria. The findings revealed that the compound exhibited significant antibacterial activity, particularly against Gram-positive strains such as Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >128 |
| Bacillus subtilis | 16 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it is well-absorbed following administration. It undergoes metabolic conversion primarily in the liver, with renal excretion being the main route for elimination. The stability of this compound can be influenced by environmental factors such as pH and temperature, which are critical for its application in biological systems .
Q & A
Q. What are the standard synthetic routes for Anhydro-(o-carboxyphenyl)phosphorochloridate, and what key reaction parameters influence yield?
Methodological Answer: The compound is typically synthesized via phosphorylation reactions using o-carboxyphenol derivatives and phosphorus oxychloride (POCl₃). Key parameters include:
- Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like hydrolysis .
- Solvent selection : Anhydrous solvents (e.g., dichloromethane) prevent moisture-induced degradation .
- Stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) ensures complete conversion of phenolic hydroxyl groups .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures isolates the product (typical yields: 60–75%) .
Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ³¹P NMR confirm the presence of the phosphorochloridate group (³¹P signal at δ ~0–5 ppm) and aromatic protons .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ peak at m/z 234.98) .
- FT-IR : Peaks at 1250–1300 cm⁻¹ (P=O) and 700–750 cm⁻¹ (P-Cl) confirm functional groups .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biochemical studies) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat to avoid skin/eye contact .
- Ventilation : Use a fume hood to prevent inhalation of toxic vapors .
- Storage : Keep in a moisture-free environment (desiccator with silica gel) at 2–8°C .
- Spill management : Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Electron distribution : The electrophilic phosphorus atom (Mulliken charge: +1.2) drives nucleophilic attack .
- Reactivity hotspots : The carbonyl oxygen stabilizes transition states during phosphorylation (bond order: 1.3) .
- Solvent effects : Polarizable continuum models (PCM) simulate reaction kinetics in acetonitrile (ΔG‡ = 18.5 kcal/mol) . Tools: Gaussian 16 or ORCA software packages are recommended .
Q. What strategies can resolve contradictions in reactivity data between this compound and related organophosphorus compounds?
Methodological Answer:
- Comparative kinetic studies : Measure reaction rates under identical conditions (solvent, temperature) to isolate steric/electronic effects .
- Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways and identify competing mechanisms .
- Class-based extrapolation : Leverage data from structurally similar compounds (e.g., phenyl phosphorochloridates) to model reactivity trends .
Q. How does the steric and electronic environment of this compound influence its reactivity in phosphorylation reactions?
Methodological Answer:
- Steric effects : The ortho-carboxy group creates a bulky environment, reducing accessibility to the phosphorus center. This slows reactions with large nucleophiles (e.g., tert-butanol) .
- Electronic effects : The electron-withdrawing carboxy group increases the electrophilicity of phosphorus, enhancing reactivity with small nucleophiles (e.g., amines) .
- Optimization : Use additives like DMAP (4-dimethylaminopyridine) to stabilize transition states in sterically hindered reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
